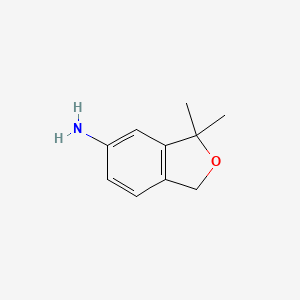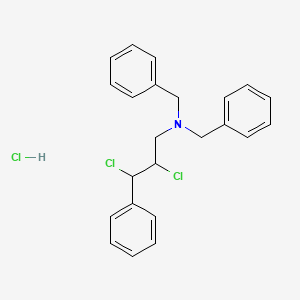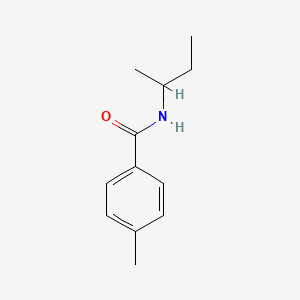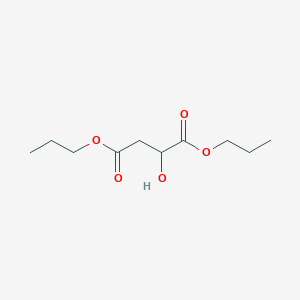
Dipropyl malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl malate is an organic compound that belongs to the class of esters. It is derived from malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl malate can be synthesized through the esterification of malonic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound is produced using similar esterification methods but with optimized conditions to enhance yield and purity. The process involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malonic acid and propanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and propanol.
Reduction: Propyl alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropyl malate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dipropyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, particularly those involving carboxylation and decarboxylation processes. The ester groups can be hydrolyzed to release malonic acid, which can then enter various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Dibutyl malonate
Comparison
Dipropyl malate is unique due to its propyl ester groups, which confer different physical and chemical properties compared to other malonates. For instance, it has a higher boiling point and different solubility characteristics compared to diethyl malonate and dimethyl malonate. These differences make it suitable for specific applications where other malonates may not be as effective.
Propiedades
Número CAS |
6947-10-0 |
|---|---|
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
dipropyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h8,11H,3-7H2,1-2H3 |
Clave InChI |
LYTIDDOGVOPTSX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC(C(=O)OCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


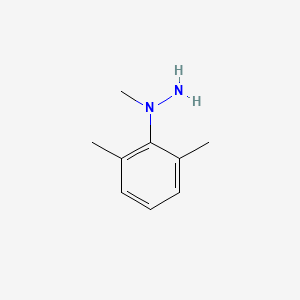

![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

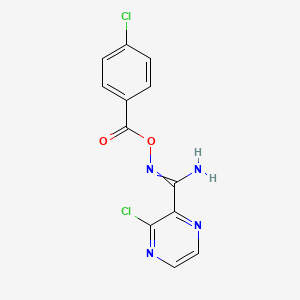


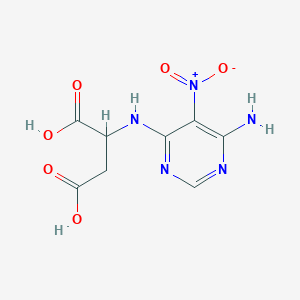
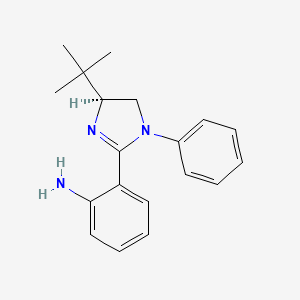
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
